2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine is an organic compound with the molecular formula C8H7BrF5N. This compound is characterized by the presence of a bromomethyl group, a methyl group, and a pentafluoroethyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine typically involves the bromination of 4-methyl-5-pentafluoroethylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 4-methyl-5-pentafluoroethylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridine derivatives.
Scientific Research Applications
2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also employed in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The pentafluoroethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzyl bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
4-Bromomethyl-2-methylpyridine: Similar in structure but lacks the pentafluoroethyl group.
Uniqueness: 2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine is unique due to the presence of both a bromomethyl group and a pentafluoroethyl group on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H7BrF5N |
---|---|
Molecular Weight |
304.05 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C9H7BrF5N/c1-5-2-6(3-10)16-4-7(5)8(11,12)9(13,14)15/h2,4H,3H2,1H3 |
InChI Key |
NYLHFSXYORFMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.